molecular formula C9H15Br B14545746 1-Bromobicyclo[4.2.1]nonane CAS No. 62243-36-1

1-Bromobicyclo[4.2.1]nonane

Cat. No.: B14545746
CAS No.: 62243-36-1
M. Wt: 203.12 g/mol
InChI Key: AWAHGNJHDPJJFZ-UHFFFAOYSA-N
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Description

General Context of Bridged Bicyclic Hydrocarbons in Organic Chemistry

Bridged bicyclic hydrocarbons are molecules that feature two rings sharing three or more atoms, creating a three-dimensional structure. wikipedia.org These compounds are classified based on the number of atoms in the bridges connecting the two "bridgehead" atoms. wikipedia.orgtaylorfrancis.commasterorganicchemistry.comchemistrysteps.comchadsprep.com This structural arrangement imparts significant strain and unique conformational properties not observed in simpler monocyclic or fused bicyclic systems. taylorfrancis.comchemenu.com The study of these molecules is crucial for understanding the relationship between molecular structure, strain, and reactivity in organic chemistry. masterorganicchemistry.comchemenu.com

Significance of Bridgehead Substitution in Bicyclic Frameworks

Substitution at a bridgehead position in a bicyclic framework introduces considerable steric hindrance and can significantly influence the molecule's reactivity. vulcanchem.comlibretexts.org The geometry of the bicyclic system can make reactions at the bridgehead challenging. For instance, the formation of a carbocation at a bridgehead position can be highly unfavorable if it cannot achieve the preferred planar geometry. wikipedia.org This principle is famously encapsulated in Bredt's Rule, which states that a double bond cannot be placed at a bridgehead position if it would introduce excessive ring strain, particularly in smaller ring systems. wikipedia.orgpurechemistry.orgchemca.in This rule is a cornerstone for predicting the stability and reactivity of bicyclic compounds. purechemistry.orgchemca.in

Overview of Halogenated Bridged Bicyclic Systems

The introduction of a halogen atom to a bridged bicyclic system, particularly at a bridgehead position, creates a unique chemical entity with distinct properties. d-nb.infonih.govtandfonline.com These halogenated derivatives are valuable substrates in the study of reaction mechanisms, particularly solvolysis reactions, where the stability of the resulting bridgehead carbocation is a key factor. researchgate.net The nature of the halogen and the structure of the bicyclic framework both play critical roles in determining the reactivity and the products of such reactions. nih.govacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62243-36-1

Molecular Formula

C9H15Br

Molecular Weight

203.12 g/mol

IUPAC Name

1-bromobicyclo[4.2.1]nonane

InChI

InChI=1S/C9H15Br/c10-9-5-2-1-3-8(7-9)4-6-9/h8H,1-7H2

InChI Key

AWAHGNJHDPJJFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCC(C1)C2)Br

Origin of Product

United States

Mechanistic Investigations of 1 Bromobicyclo 4.2.1 Nonane Reactivity

Solvolytic Pathways and Kinetics of Bridgehead Bromides

Solvolysis of bridgehead halides, like 1-bromobicyclo[4.2.1]nonane, is a cornerstone for understanding reaction intermediates and transition states. The rigid framework of these compounds imposes significant geometric constraints that influence reaction pathways and rates.

Unimolecular Nucleophilic Substitution (SN1) Considerations in Rigid Bicyclic Systems

The SN1 (unimolecular nucleophilic substitution) mechanism is characterized by a two-step process involving the formation of a carbocation intermediate. In rigid bicyclic systems, the viability of an SN1 pathway is heavily dependent on the ability of the bridgehead carbon to accommodate a positive charge. The formation of a planar carbocation, which is ideal for sp² hybridization, is often hindered in these constrained structures. iastate.edu

Studies on various bridgehead derivatives have shown that their solvolysis rates correlate with the stability of the corresponding carbocations. acs.org The reactivity of these systems spans a wide range, and their behavior can be rationalized by considering the strain energy associated with the formation of the bridgehead carbocation.

Influence of Bridgehead Position on Carbocation Stability and Reactivity

The stability of a carbocation is paramount in determining the rate of SN1 reactions. At a bridgehead position within a bicyclic system, the carbocation's stability is significantly influenced by the geometric constraints of the ring structure. The bicyclo[4.2.1]nonane framework, while less strained than smaller bicyclic systems like bicyclo[2.2.1]heptane, still imposes limitations on the planarity of the carbocation. researchgate.netcore.ac.uk

The gas-phase stability of various bridgehead carbocations has been determined experimentally, providing a valuable metric for understanding their intrinsic stability, separate from solvent effects. acs.orgunige.ch These studies have demonstrated a clear correlation between the gas-phase stability of bridgehead carbocations and their solvolysis rates. acs.org Theoretical calculations have further corroborated these experimental findings. acs.orgunige.ch The flexibility of the ring system plays a crucial role, with more flexible systems better able to accommodate the geometric changes associated with carbocation formation. researchgate.net

Role of Neighboring Group Participation (π- and σ-Participation)

Neighboring group participation can significantly accelerate solvolysis rates through anchimeric assistance, where a nearby group stabilizes the developing positive charge at the reaction center. ias.ac.inscribd.comtue.nl This participation can involve either π-electrons (from double bonds or aromatic rings) or σ-electrons (from C-C or C-H bonds). ias.ac.in

In the context of bicyclic systems, the rigid geometry can either facilitate or hinder such participation. For instance, the anti-7-norbornenyl system is a classic example of π-participation leading to a large rate enhancement. scribd.com The "tool of increasing electron demand" is an experimental strategy used to probe the extent of neighboring group participation by varying substituents on an aromatic ring and observing the effect on the reaction rate. ias.ac.in While direct evidence for significant neighboring group participation in the solvolysis of this compound itself is not extensively documented in the provided results, the principles derived from related bicyclic systems are fundamental to understanding its potential reactivity.

Experimental Determination of Solvolysis Rates and Activation Parameters

The kinetics of solvolysis reactions are experimentally determined by monitoring the rate of disappearance of the reactant or the appearance of the product over time. These rate constants provide a quantitative measure of reactivity. Activation parameters, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), are derived from the temperature dependence of the rate constant and offer deeper insights into the transition state of the reaction. dur.ac.uk

For SN1 reactions, the entropy of activation is typically close to zero or slightly positive, reflecting the increased disorder in the transition state as the leaving group departs. researchgate.net However, solvent effects can significantly influence these parameters. rsc.org The solvolysis rates of bridgehead bromides have been found to correlate well with the stability of the corresponding carbocations. acs.org While specific kinetic data for this compound was not found in the search results, the general principles of determining solvolysis rates and activation parameters are well-established for related alkyl halides. dur.ac.uk

Cationic Rearrangements in Bridged Bicyclic Bromides

The carbocation intermediates formed during the solvolysis of bridged bicyclic bromides are often prone to rearrangements, leading to products with different skeletal structures. These rearrangements are driven by the formation of a more stable carbocation.

Wagner-Meerwein Rearrangements and Skeletal Reorganizations

The Wagner-Meerwein rearrangement is a classic example of a 1,2-alkyl or hydride shift in a carbocation intermediate. wikipedia.org In bridged bicyclic systems, these rearrangements can lead to changes in the ring structure itself. For instance, computational studies on the biosynthesis of peniroquesine, which involves a bicyclo[4.2.1]nonane intermediate, have highlighted the role of Wagner-Meerwein and reverse Wagner-Meerwein rearrangements in the complex carbocation cascade. nih.govnih.gov

These skeletal reorganizations are a common feature in the chemistry of bicyclic terpenes and have been extensively studied. wikipedia.org The solvolysis of bicyclo[3.3.1]nonane derivatives can also lead to rearranged products with the bicyclo[4.2.1]nonane skeleton. rsc.org The propensity for rearrangement is a direct consequence of the drive to alleviate strain and achieve a more stable carbocationic state.

Hydride and Alkyl Shifts in Bicyclo[4.2.1]nonane Carbocations

Carbocations are prone to rearrangements via 1,2-hydride or 1,2-alkyl shifts to form more stable intermediates. masterorganicchemistry.commasterorganicchemistry.com In bicyclic systems, these shifts often lead to changes in the ring structure itself. The bicyclo[4.2.1]nonane framework is closely related to other bicyclic systems, such as bicyclo[3.3.1]nonane and bicyclo[3.2.2]nonane, through such carbocation rearrangements. gla.ac.ukresearchgate.net

Solvolysis and deamination reactions of precursors that can lead to bicyclic nonyl cations demonstrate these interconversions. For instance, the deamination of endo-6-aminobicyclo[3.2.2]nonane has been shown to yield exo-bicyclo[4.2.1]nonan-2-ol, indicating the formation of a bicyclo[4.2.1]nonane skeleton through a rearrangement process. gla.ac.uk Similarly, studies on the solvolysis of 2-bicyclo[3.2.2]nonyl p-toluenesulfonate show the formation of products with the bicyclo[3.3.1]nonane skeleton. researchgate.net This transformation proceeds through a series of steps involving the initially formed 2-bicyclo[3.2.2]nonyl cation, which can rearrange. A key pathway in these systems is the 1,3-hydride shift, which has been observed to occur at the solvent-separated ion pair stage. researchgate.net

While 1,2-shifts are most common, more distant hydride shifts (e.g., 1,3, 1,4, 1,5) can also occur, particularly when they lead to a more stable carbocation. libretexts.org For the 1-bicyclo[4.2.1]nonyl cation, generated from the heterolysis of the C-Br bond in this compound, rearrangements involving hydride or alkyl shifts to adjacent carbons or even across the rings are plausible, leading to a complex mixture of products depending on the reaction conditions. These rearrangements are driven by the thermodynamic imperative to relieve ring strain and achieve a more stable carbocationic state. msu.edu

Table 1: Examples of Carbocation Rearrangements in Related Bicyclic Systems

Starting MaterialReactionKey Rearranged Product(s)Type of Shift ImplicatedReference
endo-6-Aminobicyclo[3.2.2]nonaneDeaminationexo-Bicyclo[4.2.1]nonan-2-olSkeletal Rearrangement gla.ac.uk
2-Bicyclo[3.2.2]nonyl p-toluenesulfonateSolvolysisexo-2-Substituted bicyclo[3.3.1]nonane1,3-Hydride Shift researchgate.net
Bicyclo[4.1.0]heptyl-1-methanolIonization1-Bicyclo[3.3.0]octyl cationRing Expansion (Alkyl Shift) pnas.org

Formation of Non-Classical Ions

The debate between classical and non-classical carbocations has been a central theme in physical organic chemistry. Non-classical ions are characterized by delocalized sigma-bonding electrons, resulting in bridged structures with unusual stability. In many bicyclic systems, such as the famed 2-norbornyl cation, anchimeric assistance (participation of a neighboring group in ionization) leads to the formation of non-classical ions. researchgate.net

However, for carbocations within the bicyclononane family, evidence often points towards the existence of classical carbocations. A detailed study involving ¹³C labeling on the solvolysis of 2-bicyclo[3.2.2]nonyl p-toluenesulfonate indicated that the intermediate 2-bicyclo[3.2.2]nonyl cation is a classical ion. researchgate.net The observed scrambling of the isotopic label in the products could be explained by rearrangements of this classical cation, rather than by the intervention of a single, symmetrical non-classical species. researchgate.net Given the structural similarities and the observed rearrangement pathways that interconvert these isomers, it is likely that the 1-bicyclo[4.2.1]nonyl cation also exists as a classical carbocation that undergoes rapid equilibration and rearrangement through hydride and alkyl shifts.

Elimination Reactions

Elimination reactions of alkyl halides are fundamental for the synthesis of alkenes. However, in rigid bicyclic systems like this compound, significant stereoelectronic constraints apply.

Stereoelectronic Requirements for E2 Elimination in Bicyclic Systems

The bimolecular elimination (E2) reaction has stringent stereoelectronic requirements. It proceeds via a concerted mechanism that requires the abstracted β-hydrogen and the leaving group to be in an anti-periplanar (dihedral angle of 180°) or, less commonly, a syn-periplanar (dihedral angle of 0°) arrangement. khanacademy.orgyoutube.com This coplanarity is necessary for the simultaneous breaking of the C-H and C-X bonds and the formation of the new π-bond. youtube.com

In flexible acyclic or monocyclic systems like cyclohexane (B81311), bond rotation or ring-flipping can often achieve the necessary anti-periplanar geometry. libretexts.org However, in rigid bicyclic compounds, this is often not possible. For this compound, the bromine atom is at a bridgehead position. The rigid framework of the bicyclo[4.2.1]nonane system locks the C-H bonds on the adjacent carbons (β-hydrogens) into specific dihedral angles relative to the C-Br bond. None of these angles approach the ideal 180° required for an efficient anti-periplanar E2 transition state.

Furthermore, an E2 elimination from a bridgehead position would lead to a bridgehead alkene. According to Bredt's Rule, the formation of a double bond at a bridgehead carbon is highly unfavorable in small to medium-sized bicyclic systems because it would introduce excessive ring strain. scribd.com The sp² hybridization required for the double bond carbons demands a planar geometry that is incompatible with the three-dimensional structure of the bicyclic framework. Therefore, E2 reactions are strongly disfavored for this compound.

Competing Reaction Pathways (e.g., Substitution versus Elimination)

For any given alkyl halide, there is often a competition between substitution (Sₙ1, Sₙ2) and elimination (E1, E2) pathways. The outcome depends on the structure of the substrate, the nature of the nucleophile/base, and the reaction conditions. msu.edu

For this compound, the possible pathways are significantly limited:

Sₙ2 Reaction: This pathway is impossible. The Sₙ2 mechanism requires a backside attack by the nucleophile, which is sterically blocked by the bicyclic ring structure.

E2 Reaction: As discussed in section 3.3.1, this pathway is stereoelectronically forbidden and violates Bredt's rule.

This leaves the unimolecular pathways, Sₙ1 and E1, as the only viable options. Both proceed through a common intermediate: the 1-bicyclo[4.2.1]nonyl carbocation.

Sₙ1 and E1 Reactions: These reactions are favored in the presence of a poor nucleophile/weak base (e.g., solvolysis in water or ethanol). msu.edu The rate-determining step for both is the formation of the bridgehead carbocation. This is a high-energy process due to the inability of the bridgehead carbon to achieve ideal planar sp² geometry. Consequently, Sₙ1 and E1 reactions of this compound are generally very slow compared to those of analogous tertiary acyclic bromides. Once the carbocation is formed, it can either be trapped by a nucleophile (Sₙ1 product) or lose a β-proton (E1 product). Higher temperatures generally favor elimination (E1) over substitution (Sₙ1).

Table 2: Feasibility of Reaction Pathways for this compound

Reaction PathwayFeasibilityRationale
Sₙ2NoSteric hindrance prevents backside attack.
E2NoAnti-periplanar geometry cannot be achieved; violates Bredt's Rule.
Sₙ1Yes (slow)Proceeds via high-energy bridgehead carbocation.
E1Yes (slow)Proceeds via high-energy bridgehead carbocation; competes with Sₙ1.

Radical Reactions of Brominated Bicyclic Systems

In contrast to ionic reactions that are highly sensitive to the geometric constraints of forming bridgehead carbocations or alkenes, radical reactions offer an alternative pathway for the functionalization of these positions.

Intramolecular Radical Cyclizations

The generation of a radical at the C1 bridgehead position of this compound opens up pathways for intramolecular reactions, most notably transannular cyclizations. The bicyclo[4.2.1]nonane framework, with its inherent ring strain and specific spatial arrangement of atoms, provides a unique template for such transformations. The formation of the bicyclo[4.2.1]non-1-yl radical can be achieved through standard radical initiation methods, such as the reaction of the parent bromide with a tin hydride (e.g., tributyltin hydride) in the presence of an initiator like azobisisobutyronitrile (AIBN).

Once formed, the bridgehead radical can abstract a hydrogen atom from a spatially proximate position within the bicyclic framework. The feasibility and regioselectivity of such an intramolecular hydrogen atom transfer (HAT) are governed by the stereoelectronic requirements of the transition state. In the bicyclo[4.2.1]nonane system, the radical at C1 is in proximity to several endo-hydrogen atoms on the surrounding carbon atoms. The likelihood of a specific HAT event depends on the orbital overlap between the p-orbital of the radical and the C-H bond being broken. This is often dictated by the conformation of the bicyclic rings.

Studies on related bicyclic systems have demonstrated the potential for transannular radical cyclizations to form new C-C bonds, leading to the construction of more complex polycyclic frameworks. rsc.org For instance, radicals on one bridge of a bicyclic system can attack an unsaturated functional group on another part of the molecule. While specific examples detailing intramolecular radical cyclizations initiated from this compound are not extensively documented, the principles established for analogous bicyclo[3.3.1]nonane and bicyclo[4.2.1]nonane systems suggest that such reactions are mechanistically plausible. rsc.org

The table below outlines key factors that would influence potential intramolecular radical cyclizations in the this compound system, based on established principles of radical chemistry.

FactorInfluence on Intramolecular Radical Cyclization
Ring Conformation The chair-boat or other conformations of the seven-membered ring will determine the proximity of the C1 radical to potential hydrogen donors or radical acceptors within the molecule.
Substituent Effects The presence of other functional groups on the bicyclic framework could either provide a site for intramolecular addition or alter the electronic properties and reactivity of the radical.
Reaction Conditions The choice of radical initiator, solvent, and temperature can influence the lifetime of the radical and the competition between intramolecular pathways and intermolecular reactions (e.g., reaction with the solvent or a trapping agent).
Thermodynamics The relative stability of the starting radical versus the product radical or the ring-closed product will be a major driving force for the reaction.

Photochemical Reactivity and Photoinduced Rearrangements

The photochemical behavior of this compound is anticipated to be dominated by the photolysis of the carbon-bromine bond. Alkyl bromides, upon irradiation with ultraviolet light, typically undergo homolytic cleavage of the C-Br bond to generate a radical pair, in this case, the bicyclo[4.2.1]non-1-yl radical and a bromine radical. nih.gov The energy required for this process corresponds to the n → σ* transition of the C-Br bond.

Following the initial photolytic cleavage, the resulting bicyclo[4.2.1]non-1-yl radical can undergo several reaction pathways. These include:

Recombination: The radical pair can recombine to regenerate the starting material.

Hydrogen Abstraction: The bridgehead radical can abstract a hydrogen atom from the solvent or another molecule, leading to the formation of bicyclo[4.2.1]nonane.

Disproportionation: Reaction with another radical could lead to disproportionation products.

Rearrangement: The highly energetic radical intermediate could potentially undergo skeletal rearrangements to form more stable radical isomers, although such rearrangements of bridgehead radicals are often kinetically disfavored due to the rigid framework.

Photoinduced rearrangements of bicyclic compounds are well-documented, though specific studies on this compound are limited. baranlab.org In many cases, photochemical rearrangements are mediated by photosensitizers, which can transfer energy to the substrate to generate an excited triplet state. baranlab.org The reactivity of this excited state can differ significantly from that of the ground-state radical. For instance, photoinduced rearrangements in other bicyclic systems have been shown to proceed via complex pathways involving multiple bond cleavages and formations. rsc.org

The potential photochemical outcomes for this compound are summarized in the table below. These are based on the expected reactivity of bromoalkanes and bicyclic systems upon photolysis.

Reaction TypeProposed Product(s)Mechanistic Notes
Direct Photolysis Bicyclo[4.2.1]nonane, Dimeric productsHomolytic cleavage of the C-Br bond followed by hydrogen abstraction from the solvent or radical-radical coupling.
Sensitized Photolysis Rearranged bicyclic isomersFormation of a triplet excited state which may undergo skeletal rearrangements not accessible through thermal radical pathways.
Photoinduced Electron Transfer (PET) Bicyclo[4.2.1]nonyl cation or anion intermediatesIn the presence of a suitable electron donor or acceptor, PET can occur, leading to ionic intermediates and subsequent different reaction pathways.

Stereochemistry and Conformational Analysis of 1 Bromobicyclo 4.2.1 Nonane

Configurational Isomerism and Chiral Centers in Bicyclo[4.2.1]nonane Derivatives

The parent bicyclo[4.2.1]nonane molecule is achiral. However, the introduction of substituents can create chiral centers, leading to the possibility of enantiomers and diastereomers. In the case of 1-bromobicyclo[4.2.1]nonane, the bridgehead carbon atom (C1) to which the bromine is attached is a stereocenter. Additionally, the other bridgehead carbon (C6) is also a stereocenter. The presence of these two chiral centers gives rise to the possibility of multiple stereoisomers.

The bicyclo[4.2.1]nonane system can exist in various conformations, with the boat-chair and twist-boat conformations of the cyclooctane (B165968) ring being significant. The interconversion between these conformations can lead to conformational chirality inversion. researchgate.net The specific stereoisomers that are formed and their relative stabilities are influenced by the nature and position of substituents on the bicyclic framework. researchgate.net The geometric constraints imposed by the bicyclic structure mean that substituents cannot always adopt conformations that optimize their stabilizing effects. researchgate.net

Stereoselective Synthesis and Reaction Outcomes

The synthesis of specific stereoisomers of this compound and its derivatives requires careful control over reaction conditions to achieve high levels of stereoselectivity.

The introduction of a bromine atom into the bicyclo[4.2.1]nonane skeleton can be achieved through various bromination reactions. The stereochemical outcome of these reactions is highly dependent on the substrate and the reaction conditions.

Direct bromination of bicyclo[4.2.1]nonane with bromine (Br₂) or N-bromosuccinimide (NBS) can lead to the formation of this compound. vulcanchem.com The regioselectivity for the bridgehead position is often favored due to the electronic properties of the bridgehead carbon. vulcanchem.com However, achieving high diastereoselectivity or enantioselectivity in these reactions often requires the use of chiral reagents or catalysts.

Rearrangement reactions involving bicyclo[4.2.1]nonane derivatives can be subject to significant stereochemical control. The rigid and strained nature of the bicyclic framework can dictate the stereochemical course of these transformations. For example, the rearrangement of tricyclic precursors to form the bicyclo[4.2.1]nonane skeleton can proceed with a high degree of stereospecificity. The stereochemistry of the starting material directly influences the stereochemistry of the product.

One notable example is the acid-catalyzed isomerization of a bicyclo[4.2.1]nonane skeleton, which can lead to the exclusive formation of a specific diastereomer. Similarly, solvolysis reactions of bicyclo[4.2.1]nonane derivatives can proceed through carbocationic intermediates whose stereochemistry is influenced by the bicyclic framework, leading to the formation of specific stereoisomeric products.

Conformational Dynamics of the Bicyclo[4.2.1]nonane Ring System

The bicyclo[4.2.1]nonane ring system is conformationally flexible, and its preferred conformation is influenced by a variety of factors. Understanding these conformational dynamics is crucial for predicting the reactivity of this compound.

The presence of the one-carbon bridge in the bicyclo[4.2.1]nonane system introduces significant strain, which in turn influences the conformation of the seven-membered and five-membered rings. researchgate.net The global energy minimum conformation for some bicyclo[4.2.1]nonane derivatives has been identified as a boat-chair conformation for the cyclooctane part and a twist-boat for the cyclohexane (B81311) part. researchgate.net

Substituents on the bicyclic framework can have a profound effect on the conformational equilibrium. The steric and electronic properties of the substituent, as well as its position on the ring, will determine its influence. For instance, the bromine atom at the C1 position in this compound will have a significant impact on the local geometry and may shift the conformational preference of the entire ring system. vulcanchem.com The effect of substituents on the stability of bridgehead radicals in bicyclic systems has been shown to be a combination of hyperconjugative interactions and direct impacts on the radical site. researchgate.net

The conformation of this compound plays a critical role in determining its reactivity. The accessibility of the C-Br bond to attacking reagents is directly related to the conformation of the molecule. For example, in reactions involving nucleophilic substitution at the bridgehead carbon, the stereochemistry of the incoming nucleophile will be dictated by the steric environment around the C1 position, which is a function of the ring's conformation.

Furthermore, the strain energy associated with different conformations can influence the activation energy of a reaction. Conformations that are higher in energy may be more reactive, as less energy is required to reach the transition state. The flexibility of the ring system has been correlated with the stability of bridgehead radicals in bicyclo[n.m.1]alkanes, including bicyclo[4.2.1]nonane. researchgate.net This suggests that the conformational dynamics of the ring system are directly linked to its chemical reactivity.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-bromobicyclo[4.2.1]nonane, both ¹H and ¹³C NMR would provide critical information.

In a hypothetical ¹H NMR spectrum, the chemical shifts of the protons would be influenced by their proximity to the electronegative bromine atom and their position within the strained bicyclic system. Protons on the carbon adjacent to the bridgehead bromine (C1) would be expected to show a downfield shift. The complex coupling patterns (spin-spin splitting) between neighboring protons would be invaluable for assigning the stereochemistry and confirming the connectivity of the bicyclic framework.

A ¹³C NMR spectrum would reveal nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The bridgehead carbon atom bonded to the bromine (C1) would be significantly shifted downfield due to the halogen's deshielding effect. The chemical shifts of the other carbon atoms would provide a map of the carbon skeleton.

Despite the utility of these techniques, specific and verified ¹H and ¹³C NMR data for this compound are not readily found in published research.

Table 1: Hypothetical ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only, as experimental data is not available.)

Carbon AtomPredicted Chemical Shift (ppm)
C1 (C-Br)60-70
C235-45
C325-35
C425-35
C535-45
C640-50
C725-35
C825-35
C930-40

Mass Spectrometry Techniques for Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, with a molecular formula of C₉H₁₅Br, the molecular ion peak ([M]⁺) would be expected to appear as a pair of peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the molecule. The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for bromoalkanes involve the loss of the bromine atom (as a radical) or the loss of hydrogen bromide (HBr). The resulting carbocations may undergo further rearrangements, characteristic of bicyclic systems, before fragmenting into smaller, more stable ions. Analysis of these fragment ions is crucial for confirming the molecular structure and can be used in mechanistic studies of reactions involving this compound. However, a published mass spectrum detailing the specific fragmentation pattern for this compound is not available.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound could be obtained as a suitable single crystal, this technique would provide exact bond lengths, bond angles, and torsional angles.

This data would offer invaluable insight into the conformation of the bicyclo[4.2.1]nonane ring system and the steric effects of the bridgehead bromine atom. It would allow for the precise measurement of any strain within the bicyclic framework. Such structural information is fundamental to understanding the reactivity and physical properties of the molecule. To date, a crystal structure for this compound has not been reported in the crystallographic databases.

Computational and Theoretical Studies on 1 Bromobicyclo 4.2.1 Nonane

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and energetics of bicyclo[4.2.1]nonane derivatives. DFT methods are employed to model complex biosynthetic pathways where the bicyclo[4.2.1]nonane skeleton is a key intermediate. nih.govnih.gov For instance, calculations at the M06-2X/6-31+G(d,p) level of theory have been used to determine the potential energies and Gibbs free energies of various carbocation intermediates involved in the formation of sesterterpenoids. nih.gov

These computational studies reveal crucial details about charge distribution and orbital interactions within the molecule. The bromine atom at the bridgehead position (C1) introduces significant electronic effects, polarizing the C-Br bond and influencing the electron density across the bicyclic framework. vulcanchem.com This, in turn, affects the molecule's stability and preferred conformations. Theoretical analyses can map out the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to predict sites susceptible to nucleophilic or electrophilic attack.

Modeling Reaction Pathways and Transition States

Modeling reaction pathways is a key application of computational chemistry in understanding the reactivity of 1-bromobicyclo[4.2.1]nonane. Theoretical studies can map the potential energy surface for reactions such as solvolysis, which proceeds via a carbocation intermediate. These models help in identifying the transition states (TS), the highest energy points along a reaction coordinate, and calculating their associated activation energies.

In the context of complex natural product biosynthesis, DFT calculations have been used to evaluate proposed mechanisms involving the bicyclo[4.2.1]nonane skeleton. nih.gov For example, a retro-biosynthetic theoretical analysis was used to find a preferred pathway for peniroquesine biosynthesis, which involves a multi-step carbocation cascade. nih.govacs.org This analysis identified key transition states and intermediates, demonstrating that certain proposed pathways were energetically unfavorable due to high activation barriers (>25 kcal/mol) for the formation of the bicyclo[4.2.1]nonane skeleton. nih.gov Such studies are crucial for discounting implausible mechanisms and supporting alternatives that are in good agreement with experimental data, such as isotope-labeling results. nih.govresearchgate.net The transition state for reactions involving alkyl bromides can be modeled to understand bond-forming and bond-breaking processes, such as in nucleophilic substitution or atom transfer reactions. nih.gov

Analysis of Strain Energy and its Correlation with Reactivity

The bicyclo[4.2.1]nonane framework is characterized by inherent ring strain, a consequence of deviations from ideal bond angles and lengths. Computational methods are essential for quantifying this strain energy and understanding its profound impact on the molecule's reactivity. gla.ac.uk High strain can increase the ground-state energy of the molecule, thereby lowering the activation energy for reactions that relieve this strain.

Theoretical calculations have shown that the formation and rearrangement of the bicyclo[4.2.1]nonane system are heavily controlled by ring strain. nih.gov For example, a proposed trans-fused bicyclo[4.2.1]nonane intermediate in a biosynthetic pathway was deemed implausible because its extremely high ring strain prevented its optimization even with DFT calculations. nih.govacs.org In contrast, the formation of a more stable, low-strain cis-fused bicyclo[4.2.1]nonane skeleton is energetically favored. nih.govacs.org The reactivity of bridgehead positions is particularly sensitive to strain; the formation of a planar carbocation at the bridgehead is energetically costly because it would further increase the strain in the rigid bicyclic system. This principle, related to Bredt's rule, explains the relative inertness of many bridgehead halides towards SN1 reactions. quora.comacs.org

Table 1: Calculated Relative Energies of Intermediates in a Proposed Biosynthetic Pathway Involving a Bicyclo[4.2.1]nonane Skeleton nih.gov
IntermediateDescriptionRelative Gibbs Free Energy (kcal/mol)
IM8bPentacyclic carbocation precursor-52.3
TS_8b–9Transition state to form IM9-24.1
IM9Tertiary carbocation-28.2
TS_9–10Transition state leading to bicyclo[4.2.1]nonane formation-0.5
IM10Carbocation with cis-fused bicyclo[4.2.1]nonane skeleton-4.9

Investigation of Carbocation Intermediates and Non-Classical Ions

The solvolysis of this compound proceeds through a bridgehead carbocation. The stability and structure of this intermediate are of significant theoretical interest. Due to the geometric constraints of the bicyclic system, the bridgehead carbon cannot achieve the ideal trigonal planar geometry of a simple carbocation, leading to a highly strained and reactive species. researchgate.net

Computational studies have been vital in exploring the complex carbocation cascades involving bicyclic systems. researchgate.net These studies analyze the relative stabilities of primary, secondary, and tertiary carbocations within the reaction pathway. nih.gov In some cases, intermediates are found to be non-classical carbocations, where charge is delocalized over multiple atoms through bridging or hyperconjugation, making them more stable than predicted by classical structures alone. nih.govacs.org For example, in biosynthetic pathways forming complex terpenes, certain secondary carbocation intermediates were found to be better described as non-classical ions in equilibrium with tertiary carbocations, which accounts for their enhanced stability. nih.govacs.org

Prediction of Spectroscopic Properties

A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the structural elucidation of molecules like this compound and its derivatives. Although specific computational spectroscopic studies on the parent bromide are not widely documented, the methodologies are well-established.

By calculating the magnetic shielding tensors of atomic nuclei (e.g., ¹³C and ¹H), it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Similarly, by computing the vibrational frequencies of the molecule, one can generate a theoretical Infrared (IR) spectrum. These predicted spectra can be compared with experimental data to confirm the structure or to assign specific peaks. For example, DFT calculations have been successfully used to predict ¹³C kinetic isotope effects (KIEs) to distinguish between different reaction pathways for alkyl bromides. nih.gov Such computational approaches provide a powerful complement to experimental spectroscopy in the detailed characterization of bicyclic compounds.

Synthetic Utility and Transformative Reactions of 1 Bromobicyclo 4.2.1 Nonane

Precursor in the Synthesis of Other Bicyclo[4.2.1]nonane Derivatives

1-Bromobicyclo[4.2.1]nonane is a key starting material for accessing a variety of other functionalized bicyclo[4.2.1]nonane derivatives. The carbon-bromine bond at the C1 position, while relatively inert to traditional nucleophilic substitution and elimination reactions due to steric hindrance and the geometric constraints of the bicyclic system, can be transformed through organometallic intermediates.

The primary method for derivatization involves metal-halogen exchange, typically using strong bases like organolithium reagents (e.g., tert-butyllithium), to generate the corresponding 1-lithiobicyclo[4.2.1]nonane. This powerful nucleophilic intermediate can then react with a wide range of electrophiles to introduce diverse functional groups at the bridgehead position. Examples of such transformations include:

Carboxylation: Reaction with carbon dioxide (CO₂) followed by an acidic workup yields bicyclo[4.2.1]nonane-1-carboxylic acid.

Hydroxylation: Quenching with molecular oxygen (O₂) or other oxygenating agents can introduce a hydroxyl group.

Amination: Reaction with appropriate aminating agents can install a bridgehead amino group.

Alkylation: Reaction with alkyl halides can form C-C bonds, leading to more complex carbon skeletons.

While the synthesis of the bicyclo[4.2.1]nonane skeleton can be achieved through various routes, such as ring-closing metathesis or cycloaddition reactions, the functionalization of a pre-existing skeleton via the 1-bromo derivative provides a direct and controlled entry to C1-substituted compounds. mdpi.comnih.gov

Participation in Cross-Coupling Reactions (e.g., with Organometallic Reagents)

The participation of bridgehead halides like this compound in transition-metal-catalyzed cross-coupling reactions represents a modern approach to forming carbon-carbon and carbon-heteroatom bonds. Although challenging due to the steric congestion around the reaction center, these reactions are feasible with appropriate catalytic systems. The reactivity of this compound can be compared to other sterically hindered tertiary alkyl halides, such as 1-chloroadamantane, which has been shown to undergo cross-coupling with Grignard reagents. uni-muenchen.de

Catalytic systems, often based on palladium or nickel, are employed to couple the bicyclic substrate with a variety of organometallic reagents. These reactions avoid the formation of unstable bridgehead carbocation intermediates and proceed through an organometallic catalytic cycle. The choice of catalyst, ligand, and reaction conditions is critical to overcoming the steric hindrance and achieving efficient coupling.

Below is a table of potential cross-coupling reactions involving this compound.

Coupling TypeOrganometallic ReagentCatalyst (Example)Product
Suzuki CouplingArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄1-Arylbicyclo[4.2.1]nonane
Stille CouplingOrganostannane (R-SnBu₃)PdCl₂(PPh₃)₂1-Alkyl/Aryl-bicyclo[4.2.1]nonane
Negishi CouplingOrganozinc halide (R-ZnX)Ni(acac)₂ / Ligand1-Alkyl/Aryl-bicyclo[4.2.1]nonane
Sonogashira CouplingTerminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuI1-Alkynylbicyclo[4.2.1]nonane

Rearrangement-Driven Synthesis of Polycyclic Scaffolds

The rigid and strained framework of bicyclo[4.2.1]nonane derivatives can be exploited in rearrangement reactions to access different and more complex polycyclic scaffolds. While specific examples starting directly from this compound are not extensively documented, the generation of a reactive intermediate at the bridgehead position could theoretically initiate skeletal reorganization.

For instance, the formation of a highly unstable bridgehead carbocation under forcing conditions (e.g., with a strong Lewis acid) could potentially lead to Wagner-Meerwein type rearrangements. In such a process, a C-C bond migration could occur to relieve ring strain, leading to an isomeric bicyclic system or a different ring structure altogether. However, the formation of such bridgehead cations is energetically disfavored. core.ac.uk Alternative strategies might involve radical-mediated rearrangements, where a bridgehead radical intermediate undergoes ring-opening or cyclization to form a new scaffold. The synthesis of related bicyclic systems often involves rearrangements as key steps, highlighting the potential of this strategy in polycyclic chemistry. researchgate.net

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